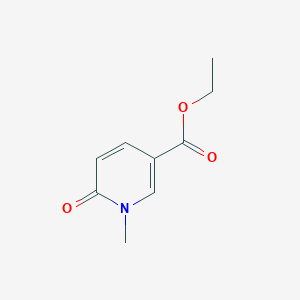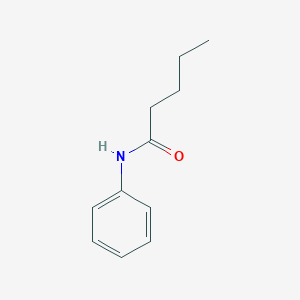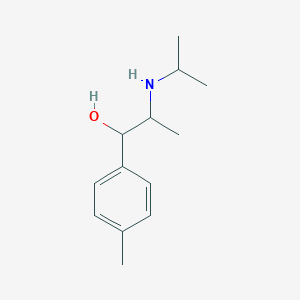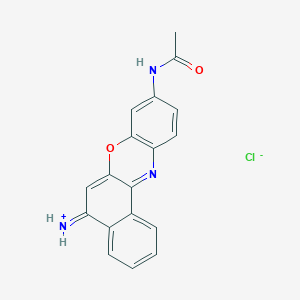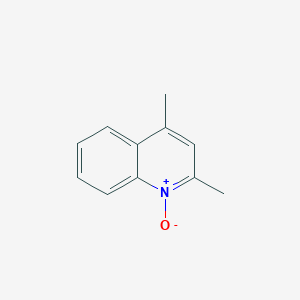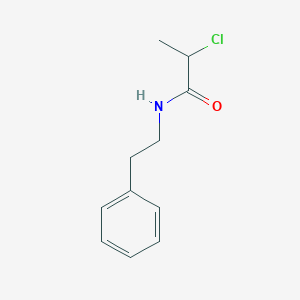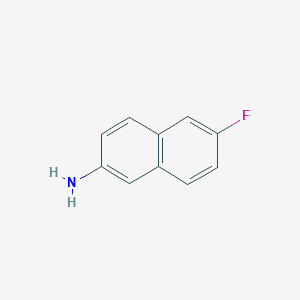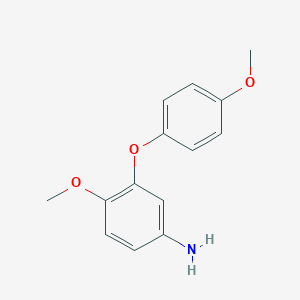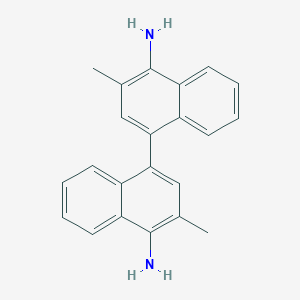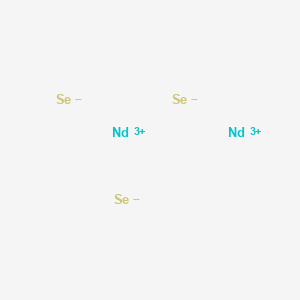
Dineodymium triselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dineodymium triselenide, also known as Nd2Se3, is a rare earth metal compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science. This compound is composed of two neodymium atoms and three selenium atoms, which are arranged in a crystal lattice structure.
Mecanismo De Acción
The mechanism of action of Dineodymium triselenide is not yet fully understood. However, it is believed that its unique crystal structure and electronic properties contribute to its potential applications in various fields of science. In the field of electronics, its high electron mobility and low resistivity make it an ideal material for the development of high-performance transistors. In the field of optics, its nonlinear optical properties make it an ideal material for the development of laser systems and other optical devices. In the field of energy, its catalytic properties make it an ideal material for the conversion of carbon dioxide into useful chemicals. In the field of medicine, its potential anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dineodymium triselenide are not yet fully understood. However, studies have shown that it is relatively non-toxic and has low cytotoxicity in vitro. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dineodymium triselenide in lab experiments is its unique properties and potential applications in various fields of science. However, its rarity and high cost may limit its availability for certain experiments. Additionally, its toxicity and potential environmental impact may require careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of Dineodymium triselenide. In the field of electronics, further research could focus on the development of high-performance transistors and other electronic devices. In the field of optics, further research could focus on the development of laser systems and other optical devices. In the field of energy, further research could focus on the development of more efficient catalysts for the conversion of carbon dioxide into useful chemicals. In the field of medicine, further research could focus on the potential anti-cancer properties of Dineodymium triselenide and its mechanism of action.
Métodos De Síntesis
The synthesis of Dineodymium triselenide can be achieved through various methods, including solid-state reaction, chemical vapor transport, and hydrothermal synthesis. The solid-state reaction method involves heating neodymium and selenium in a vacuum-sealed quartz tube at high temperatures for several hours. The chemical vapor transport method involves the use of a carrier gas to transport the reactants to a high-temperature zone, where they react to form the compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature water to facilitate the reaction between neodymium and selenium.
Aplicaciones Científicas De Investigación
Dineodymium triselenide has been extensively studied for its potential applications in various fields of science. In the field of electronics, it has been used as a semiconductor material for the development of high-performance transistors and other electronic devices. In the field of optics, it has been used as a nonlinear optical material for the development of laser systems and other optical devices. In the field of energy, it has been used as a catalyst for the conversion of carbon dioxide into useful chemicals. In the field of medicine, it has been studied for its potential as an anti-cancer agent.
Propiedades
Número CAS |
12035-33-5 |
|---|---|
Fórmula molecular |
Nd2Se3 |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
neodymium(3+);selenium(2-) |
InChI |
InChI=1S/2Nd.3Se/q2*+3;3*-2 |
Clave InChI |
GRQDWMGNQPGHOZ-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
Otros números CAS |
12035-33-5 |
Sinónimos |
dineodymium triselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
